molecular formula C11H13N B1295492 2,4,5-Trimethylphenylacetonitrile CAS No. 75279-58-2

2,4,5-Trimethylphenylacetonitrile

Cat. No. B1295492
CAS RN: 75279-58-2
M. Wt: 159.23 g/mol
InChI Key: MSZOPWWSWGLPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethylphenylacetonitrile is a chemical compound that belongs to the class of organic compounds known as acetonitriles. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated. These studies offer insights into the reactivity, synthesis, and properties of acetonitrile derivatives, which can be extrapolated to understand 2,4,5-Trimethylphenylacetonitrile.

Synthesis Analysis

The synthesis of acetonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, indicating the potential for acid-catalyzed synthesis methods for related compounds . Similarly, the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile to produce 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile suggests that base catalysis could be a viable pathway for synthesizing 2,4,5-Trimethylphenylacetonitrile .

Molecular Structure Analysis

X-ray diffraction data from related compounds, such as 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, reveal that these molecules can crystallize in a monoclinic system with specific unit-cell parameters . This information is crucial for understanding the molecular structure and potential crystalline forms of 2,4,5-Trimethylphenylacetonitrile.

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives can lead to various products. For example, the reaction of 2,3,4,5,6-pentafluorophenylacetonitrile with strong N-bases resulted in substituted dimers and oligomers, indicating that 2,4,5-Trimethylphenylacetonitrile might also undergo dimerization or oligomerization under similar conditions . Additionally, the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound, suggests that 2,4,5-Trimethylphenylacetonitrile could exhibit unique reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are influenced by their molecular structure. The presence of methoxy and trimethoxy groups, as seen in some of the studied compounds, can affect properties such as solubility, boiling point, and reactivity . These properties are essential for the practical application and handling of 2,4,5-Trimethylphenylacetonitrile.

Scientific Research Applications

α-Methylation of 2-Arylacetonitrile

Application

Utilizing CO2 for the monomethylation of 2-arylacetonitrile. This represents a selective six-electron reductive functionalization of CO2 facilitated by C(sp3)-H bonds. This method allows the production of various 2-arylpropionitrile compounds in good yields, even at gram scale (Zhang, Wang, & Xi, 2019).

Efficient Synthesis of Acetylide/Trimetal/Acetylide Molecular Wires

Application

Synthesizing molecular wires incorporating trimetal units, using reactions that include acetonitrile complexes. This synthesis provides high yields and purity of bis-phenylacetylide complexes, showcasing the role of acetonitrile in forming complex molecular structures (Berry, Cotton, Murillo, & Roberts, 2004).

Electropolymerization and Characterization of 5-Cyanoindole

Application

Electropolymerization of 5-cyanoindole in acetonitrile leads to the formation of cyclic trimers and polymers, which are structurally characterized and have differential solubility. This process is significant in understanding the molecular dynamics and applications in polymer chemistry (Mackintosh, Redpath, Jones, Langridge-Smith, & Mount, 1995).

Synthesis of Phenethylamines from Phenylacetonitriles

Application

Utilizing benzylamines, derived from the Mannich reaction or reductive alkylation of aldehydes, to alkylate cyanide ion for producing nitriles that can be reduced to phenethylamines. This synthesis pathway demonstrates the versatility of phenylacetonitriles in pharmaceutical chemistry (Short, Dunnigan, & Ours, 1973).

properties

IUPAC Name

2-(2,4,5-trimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZOPWWSWGLPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226253
Record name 2,4,5-Trimethylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylphenylacetonitrile

CAS RN

75279-58-2
Record name 2,4,5-Trimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75279-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trimethylphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,4,5-Trimethylphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2,4,5-Trimethylphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2,4,5-Trimethylphenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,4,5-Trimethylphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2,4,5-Trimethylphenylacetonitrile

Citations

For This Compound
1
Citations
M Ohoka, S Yanagida, S Komori - The Journal of Organic …, 1971 - ACS Publications
On heating 2a with acetonitrile and hydrogen chloride in a sealed glass tube at 100-105 for 110 hr, the expected pyrimidone 7 (R= duryl; R'= H) was not obtained, but unexpectedly the …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.